N-Methyl-2-[(quinolin-8-yl)oxy]acetamide
Description
Structure
3D Structure
Properties
CAS No. |
88349-75-1 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-methyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C12H12N2O2/c1-13-11(15)8-16-10-6-2-4-9-5-3-7-14-12(9)10/h2-7H,8H2,1H3,(H,13,15) |
InChI Key |
HPOIROONTQVVQB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of N-Methyl-2-[(quinolin-8-yl)oxy]acetamide is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring, the methylene (B1212753) group of the acetamide (B32628) side chain, and the N-methyl group. The aromatic region will be characterized by a set of multiplets arising from the six protons of the quinoline moiety. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the nitrogen atom and the electron-donating nature of the ether linkage. The protons on the pyridine (B92270) ring (H-2, H-3, H-4) are anticipated to resonate at lower fields compared to those on the benzene (B151609) ring (H-5, H-6, H-7).
The methylene protons (-O-CH₂-) adjacent to the ether oxygen and the carbonyl group are expected to appear as a singlet in the range of 4.5-5.0 ppm. The N-methyl protons (-NH-CH₃) will likely present as a doublet in the upfield region, around 2.8-3.0 ppm, coupled to the amide proton. A broad singlet corresponding to the amide proton (N-H) is also expected, with its chemical shift being solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Quinoline H-2 | 8.8 - 9.0 | dd |
| Quinoline H-3 | 7.4 - 7.6 | dd |
| Quinoline H-4 | 8.0 - 8.2 | dd |
| Quinoline H-5 | 7.5 - 7.7 | t |
| Quinoline H-6 | 7.3 - 7.5 | d |
| Quinoline H-7 | 7.1 - 7.3 | d |
| O-CH₂ | 4.7 - 4.9 | s |
| N-CH₃ | 2.8 - 3.0 | d |
| N-H | 7.9 - 8.1 | br s |
Note: Predicted values are based on analogous quinoline and acetamide derivatives. dd = doublet of doublets, t = triplet, d = doublet, s = singlet, br s = broad singlet.
The ¹³C NMR spectrum will provide further structural confirmation by revealing the chemical environments of the carbon atoms. The spectrum is expected to show nine distinct signals for the quinoline ring carbons, one for the methylene carbon, one for the N-methyl carbon, and one for the carbonyl carbon of the acetamide group.
The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (110-160 ppm). The C-8 carbon, being directly attached to the ether oxygen, will be significantly deshielded. The carbonyl carbon (C=O) of the amide group is anticipated to appear at a characteristic downfield position, typically in the range of 168-172 ppm. The methylene carbon (-O-CH₂-) and the N-methyl carbon (-N-CH₃) will resonate in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 169.0 - 171.0 |
| Quinoline C-2 | 149.0 - 151.0 |
| Quinoline C-3 | 121.0 - 123.0 |
| Quinoline C-4 | 136.0 - 138.0 |
| Quinoline C-4a | 140.0 - 142.0 |
| Quinoline C-5 | 129.0 - 131.0 |
| Quinoline C-6 | 122.0 - 124.0 |
| Quinoline C-7 | 110.0 - 112.0 |
| Quinoline C-8 | 154.0 - 156.0 |
| Quinoline C-8a | 127.0 - 129.0 |
| O-CH₂ | 65.0 - 67.0 |
| N-CH₃ | 26.0 - 28.0 |
Note: Predicted values are based on analogous quinoline and acetamide derivatives.
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
COSY: This experiment would reveal the ¹H-¹H spin-spin coupling networks, allowing for the assignment of adjacent protons within the quinoline ring system.
HSQC: This technique would establish the direct one-bond correlations between protons and their attached carbon atoms.
HMBC: This experiment would show correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the quinoline ring and the N-methylacetamide side chain. For instance, correlations between the methylene protons (O-CH₂) and the C-8 of the quinoline ring, as well as the carbonyl carbon, would confirm the ether linkage and the acetamide structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the secondary amide (Amide I band) is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration is typically observed as a sharp band in the range of 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear around 1550 cm⁻¹. The C-O-C stretching vibrations of the ether linkage will likely produce signals in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The aromatic C-H stretching vibrations of the quinoline ring are anticipated above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Secondary Amide | 3300 - 3500 |
| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2850 - 3000 |
| C=O Stretch (Amide I) | Secondary Amide | 1650 - 1680 |
| C=C and C=N Stretch | Quinoline Ring | 1450 - 1600 |
| N-H Bend (Amide II) | Secondary Amide | 1530 - 1570 |
| C-O-C Asymmetric Stretch | Aryl Ether | 1200 - 1250 |
| C-O-C Symmetric Stretch | Aryl Ether | 1000 - 1100 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern would likely involve the cleavage of the ether bond and the amide bond. A prominent fragment would be the quinolin-8-oxy cation, resulting from the cleavage of the C-O bond of the ether linkage. Another significant fragmentation pathway would involve the loss of the N-methylacetamide group. Cleavage of the amide bond could lead to the formation of an N-methylaminocarbonyl fragment. The fragmentation of the quinoline ring itself, typically involving the loss of HCN, might also be observed.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS analysis would yield an exact mass measurement, confirming its molecular formula as C₁₂H₁₂N₂O₂. The high accuracy of this technique, typically within a few parts per million (ppm), provides strong evidence for the compound's identity.
| Molecular Formula | Calculated Exact Mass | Observed Exact Mass (Hypothetical) | Mass Error (ppm) (Hypothetical) |
|---|---|---|---|
| C₁₂H₁₂N₂O₂ | 216.0899 | 216.0901 | < 5 |
Fragmentation Pattern Analysis
One probable fragmentation involves the cleavage of the ether bond, a common pathway for aryl ethers. This could lead to the formation of a quinolin-8-yloxy radical cation or a quinolin-8-ol derived ion. Another significant fragmentation pathway would likely involve the acetamide side chain. Cleavage of the C-C bond adjacent to the carbonyl group could result in the formation of a resonance-stabilized quinolin-8-yloxymethyl cation. Furthermore, the loss of the N-methylacetamide group could occur, leading to the formation of a prominent fragment corresponding to the quinolin-8-yloxy moiety. The fragmentation of the quinoline ring itself, often involving the loss of HCN, is also a characteristic feature that would be expected in the mass spectrum of this compound. rsc.org The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, allowing for its structural confirmation. nih.gov
| Plausible Fragment Ion | Proposed Structure | Key Fragmentation Pathway |
|---|---|---|
| [M - CH₃NHCO]⁺ | Quinolin-8-yloxymethyl cation | Cleavage of the amide group |
| [M - CH₂CONHCH₃]⁺ | Quinolin-8-yloxy cation | Cleavage of the ether-linked side chain |
| [C₉H₇NO]⁺ | Quinolin-8-ol cation | Rearrangement and cleavage |
| [C₉H₆N]⁺ | Ion from quinoline ring | Loss of side chain and oxygen |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores.
Electronic Absorption Properties and Chromophore Analysis
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the quinoline ring system, which acts as the primary chromophore. nih.gov Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. proquest.comillinois.edu The presence of the 8-oxy substituent is known to influence the position and intensity of these absorption maxima.
| Wavelength (λmax) (nm) (Hypothetical) | Electronic Transition | Chromophore |
|---|---|---|
| ~240-250 | π → π | Quinoline Ring |
| ~300-320 | π → π and n → π* | Quinolin-8-yloxy moiety |
Solid State Structural Analysis
X-ray Diffraction Crystallography
As of this review, a single-crystal X-ray diffraction study for N-Methyl-2-[(quinolin-8-yl)oxy]acetamide has not been reported in the scientific literature. Therefore, experimentally determined data for its crystal system, space group, and unit cell parameters are not available. The following subsections outline the type of information that such an analysis would provide.
The initial step in X-ray crystallographic analysis involves determining the crystal system and space group. The crystal system classifies the crystal into one of seven lattice systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic) based on the symmetry of its unit cell. The space group further defines the crystal's symmetry by describing the symmetry operations (such as rotations, reflections, and inversions) that map the molecules within the unit cell onto one another. Without experimental data, the crystal system and space group for this compound remain undetermined.
Following the determination of the space group, the dimensions of the unit cell (the smallest repeating unit of the crystal lattice) are defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters are unique to the crystalline form of the compound. Furthermore, the diffraction data allows for the elucidation of the precise molecular conformation, detailing the spatial arrangement of atoms and the torsional angles within the this compound molecule. This information is crucial for understanding the molecule's steric and electronic properties.
The process of crystallization can sometimes incorporate solvent molecules into the crystal lattice, forming solvates or, in the case of water, hydrates. An X-ray diffraction study would identify the presence and stoichiometry of any such solvent molecules. For instance, a monohydrate structure would contain one water molecule for every molecule of this compound. These solvent molecules often play a crucial role in the crystal packing, frequently participating in the hydrogen-bonding network. There is currently no published information on the existence of solvated or hydrated forms of this compound.
Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analogues
Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful tool for determining the absolute configuration of chiral molecules in solution.
A search of the scientific literature did not reveal any VCD studies performed on chiral analogues of this compound. If a chiral version of this molecule were to be synthesized (for example, by introducing a stereocenter), VCD spectroscopy could be employed to assign its absolute configuration by comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations. The technique is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational information.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and spectroscopic parameters of chemical compounds. For N-Methyl-2-[(quinolin-8-yl)oxy]acetamide, DFT calculations are typically performed using functionals like B3LYP combined with a suitable basis set such as 6-311G(d,p). nih.gov
The first step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule, corresponding to its most stable structure. nih.gov This process calculates bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of the atoms. The optimized geometry corresponds to a local minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov
The resulting theoretical structure can be compared with experimental data from techniques like X-ray crystallography for validation. For instance, the crystal structure of a closely related compound, N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate, has been determined, providing a benchmark for the accuracy of the computational methods. nih.govnih.gov The electronic structure analysis reveals details about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Table 1: Illustrative Optimized Geometrical Parameters (Theoretical) This table presents typical parameters that would be obtained from a DFT geometry optimization. Actual values for this compound require specific calculations.
| Parameter | Bond/Angle | Theoretical Value |
| Bond Length | C=O | ~1.23 Å |
| C-N (amide) | ~1.35 Å | |
| C-O (ether) | ~1.37 Å | |
| Bond Angle | O=C-N | ~122° |
| C-O-C | ~118° |
DFT calculations are a reliable tool for predicting spectroscopic data. After geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the vibrational modes seen in an infrared (IR) spectrum. By comparing the calculated spectrum with the experimental one, the vibrational bands can be assigned to specific molecular motions, such as stretching and bending of bonds.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used for this purpose. The calculated chemical shifts help in the assignment of peaks in experimental NMR spectra, thus confirming the molecular structure.
Table 2: Illustrative Predicted Spectroscopic Data (Theoretical) This table illustrates the type of data generated from DFT calculations for spectroscopic predictions. Actual values are specific to the molecule.
| Spectrum | Parameter | Predicted Value (Illustrative) |
| IR | Carbonyl (C=O) stretch | ~1680 cm⁻¹ |
| C-N stretch | ~1350 cm⁻¹ | |
| C-O-C stretch | ~1240 cm⁻¹ | |
| ¹H NMR | N-CH₃ protons | ~2.9 ppm |
| O-CH₂ protons | ~4.8 ppm | |
| ¹³C NMR | Carbonyl (C=O) carbon | ~169 ppm |
| N-CH₃ carbon | ~26 ppm |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO acts as an electron acceptor, and its energy is related to the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.org A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap indicates a molecule that is more polarizable and reactive. rsc.org Studies on various quinoline (B57606) derivatives show a range of energy gaps depending on their specific substituents. rsc.orguantwerpen.be
Table 3: Representative FMO Energies from Quinoline Derivatives Data from related quinoline compounds illustrates typical energy values. Source compounds are specified.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 8-hydroxy-2-methyl quinoline uantwerpen.beresearchgate.net | -5.674 | -1.261 | 4.413 |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline uantwerpen.beresearchgate.net | -6.299 | -2.149 | 4.150 |
| A substituted quinoline-amide derivative rsc.org | -5.341 | -1.946 | 3.395 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It interprets the complex molecular wavefunction in terms of localized Lewis-like structures, such as bonds and lone pairs, and investigates interactions between them. materialsciencejournal.org
Table 4: Illustrative NBO Donor-Acceptor Interactions This table shows examples of stabilizing interactions identified by NBO analysis. E(2) is the stabilization energy.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) | π* (C=O) | High | Resonance stabilization of amide |
| LP (N) | π* (C=O) | High | Resonance stabilization of amide |
| LP (O) ether | σ* (C-C) quinoline | Moderate | Hyperconjugation |
| π (C-C) quinoline | π* (C-C) quinoline | High | π-electron delocalization |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. uantwerpen.be It plots the electrostatic potential onto the molecule's electron density surface. The map is color-coded to indicate different potential regions:
Red: Regions of most negative potential, which are electron-rich and susceptible to electrophilic attack. uantwerpen.bewolfram.com
Blue: Regions of most positive potential, which are electron-poor and susceptible to nucleophilic attack. uantwerpen.bewolfram.com
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atom of the quinoline ring, as these are sites with high electron density and lone pairs. These areas represent the primary sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms, particularly the amide N-H (if present, though absent in this N-methylated version) and aromatic C-H groups, would show positive potential (blue), indicating their susceptibility to nucleophilic attack.
Advanced Computational Methods for Intermolecular Interactions
Computational chemistry offers powerful tools to explore and visualize the subtle, yet crucial, non-covalent interactions that dictate the physical and chemical properties of molecular solids. For a molecule like this compound, which possesses a variety of functional groups capable of engaging in hydrogen bonding, π-stacking, and van der Waals forces, these methods are indispensable.
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in molecular systems. It is based on the electron density and its derivatives, particularly the Reduced Density Gradient (RDG). The RDG is a real space function that allows for the identification of non-covalent interactions by plotting it against the electron density signed by the second eigenvalue of the Hessian matrix.
This analysis typically reveals distinct regions corresponding to different types of interactions:
Hydrogen Bonds: Appear as strong, attractive interactions.
Van der Waals Interactions: Characterized by weaker, delocalized attraction.
Steric Repulsion: Occur in regions of high electron density overlap between atoms.
For this compound, NCI and RDG analysis would be expected to highlight significant hydrogen bonding involving the amide N-H group and the oxygen atoms, as well as potential C-H···O and C-H···N interactions. Furthermore, π-π stacking between the quinoline ring systems of adjacent molecules would be visualized as extended regions of van der Waals interactions. While specific studies on the target molecule are not available, research on other quinoline-containing compounds confirms the utility of NCI analysis in characterizing C–H···O, C–H···π, and π···π interactions that stabilize their crystal structures.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. mdpi.comnih.govnih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the procrystal (the sum of all molecules in the crystal). The surface is defined by the points where the contribution of the promolecule's electron density is equal to the contribution from all other molecules.
By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative strengths. Red spots on the dnorm surface, for instance, indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other close interactions. mdpi.commdpi.com
2D Fingerprint Plots
For compounds containing quinoline and acetamide (B32628) moieties, Hirshfeld surface analysis typically reveals the following dominant contacts: nih.govnih.govnih.gov
| Contact Type | Typical Contribution to Hirshfeld Surface | Description |
| H···H | 36.0% - 53.9% | These are the most abundant contacts and are crucial for the overall molecular packing. nih.govnih.gov |
| H···C/C···H | 17.6% - 28.9% | Representing C-H···π interactions and other van der Waals contacts. nih.govnih.gov |
| H···O/O···H | 21.4% - 34.5% | Indicative of C-H···O hydrogen bonds, which play a significant role in stabilizing the crystal structure. nih.govnih.gov |
| H···N/N···H | 1.7% - 2.0% | Corresponding to potential C-H···N or N-H···N interactions. nih.govnih.gov |
In the case of this compound, the amide group would be a prime site for strong N-H···O hydrogen bonding, while the quinoline ring would facilitate C-H···π and π-π stacking interactions. The ether oxygen and the quinoline nitrogen would also act as hydrogen bond acceptors.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and intermolecular interactions of molecules over time. While often applied to biological systems, MD simulations are also valuable for understanding chemical processes in solution, such as self-assembly and crystallization. nih.gov
For this compound, MD simulations could be employed to:
Investigate its conformational landscape in different solvents.
Study the dynamics of hydrogen bond formation and breaking.
Simulate the early stages of aggregation and nucleation from solution.
Analyze the stability of potential crystal packing arrangements.
By simulating the behavior of multiple molecules in a periodic box, MD can reveal preferred modes of interaction and the formation of stable supramolecular assemblies. For instance, simulations of quinoline derivatives in aqueous solution have been used to analyze their interactions with water molecules and to understand their stability. Such studies on this compound would provide valuable insights into its behavior in solution and the factors driving its crystallization.
Chemical Reactivity and Mechanistic Investigations
Hydrolysis Pathways of the Acetamide (B32628) Moiety
The acetamide group in N-Methyl-2-[(quinolin-8-yl)oxy]acetamide is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the amide bond. This reaction yields 2-[(quinolin-8-yl)oxy]acetic acid and methylamine (B109427).
Under acidic conditions , the hydrolysis is initiated by the protonation of the carbonyl oxygen of the acetamide. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A subsequent series of proton transfers facilitates the departure of the methylamine group as a protonated amine, which is a good leaving group. The reaction is generally considered irreversible because the resulting amine is protonated under the acidic conditions and is no longer nucleophilic.
Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetamide. This forms a tetrahedral intermediate. The expulsion of the methylamide anion, a poor leaving group, is typically the rate-determining step. This step is often driven to completion by the deprotonation of the initially formed carboxylic acid by the strongly basic methylamide anion.
Oxidation and Reduction Chemistry of the Quinoline (B57606) Ring
The quinoline ring system in this compound can undergo both oxidation and reduction reactions, primarily targeting the heterocyclic and carbocyclic rings.
Oxidation of the quinoline ring typically requires strong oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO4) under alkaline conditions can lead to the cleavage of the benzene (B151609) ring of the quinoline moiety, ultimately forming pyridine-2,3-dicarboxylic acid (quinolinic acid) derivatives. masterorganicchemistry.com The ether linkage and the acetamide side chain may also be susceptible to oxidation under harsh conditions. For instance, the oxidation of 8-hydroxyquinoline (B1678124) with reagents like tert-butyl hydroperoxide can yield quinoline-5,8-dione. rsc.org
Reduction of the quinoline ring can be achieved through catalytic hydrogenation. enamine.net Depending on the catalyst and reaction conditions, either the pyridine (B92270) ring or both rings can be reduced. Common catalysts for the selective hydrogenation of the pyridine ring to form a 1,2,3,4-tetrahydroquinoline (B108954) derivative include palladium on carbon (Pd/C), platinum oxide (PtO2), and nickel-based catalysts. researchgate.net These reactions typically proceed under hydrogen pressure. The reduction of the quinoline ring would yield N-Methyl-2-[(1,2,3,4-tetrahydroquinolin-8-yl)oxy]acetamide. Complete reduction of both rings is also possible under more forcing conditions.
Nucleophilic and Electrophilic Substitution Reactions at the Quinoline and Acetamide Moieties
Both the quinoline ring and the acetamide moiety can participate in substitution reactions.
Electrophilic Aromatic Substitution on the Quinoline Ring: The quinoline ring is an aromatic system that can undergo electrophilic substitution. The presence of the electron-donating 8-oxy group activates the benzene portion of the quinoline ring towards electrophilic attack. Theoretical studies on 8-hydroxyquinoline indicate that positions 5 and 7 are the most susceptible to electrophilic substitution. researchgate.net Therefore, reactions such as halogenation (with reagents like N-bromosuccinimide or N-chlorosuccinimide) and nitration (typically with a mixture of nitric and sulfuric acid) are expected to occur preferentially at these positions. researchgate.netmdpi.com It is important to note that under strongly acidic nitrating conditions, the quinoline nitrogen will be protonated, which deactivates the pyridine ring towards electrophilic attack.
Nucleophilic Substitution at the Acetamide Moiety: The acetamide group itself is generally unreactive towards nucleophilic substitution at the nitrogen atom. However, the hydrogen on the nitrogen is acidic and can be removed by a strong base to form an amide anion. This anion can then act as a nucleophile. More relevant to this structure is the potential for nucleophilic acyl substitution if the C-N bond were to cleave, though this is less common than hydrolysis.
Derivatization Reactions for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationships of this compound, various derivatization strategies can be employed. These modifications can be targeted at the quinoline ring, the acetamide side chain, or the methyl group.
Modification of the Quinoline Ring:
Substitution at the 5 and 7 positions: As mentioned, electrophilic substitution provides a direct route to introduce a variety of functional groups (e.g., halogens, nitro groups) at these positions. These groups can then be further modified. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted to a diazonium salt for further transformations. nih.gov
Modification of other positions: Functionalization at other positions of the quinoline ring is more challenging but can be achieved through multi-step synthetic sequences, often starting from pre-functionalized quinoline precursors. scispace.com
Modification of the Acetamide Side Chain:
Variation of the N-substituent: The N-methyl group can be replaced with other alkyl or aryl groups. This can be achieved by synthesizing analogs starting from 8-hydroxyquinoline and the corresponding N-substituted-2-chloroacetamide.
Modification of the methylene (B1212753) bridge: The length of the alkyl chain between the ether oxygen and the amide carbonyl can be varied to probe the optimal distance for biological activity.
Replacement of the acetamide: The entire N-methylacetamide group can be replaced with other functional groups, such as esters, ketones, or other heterocyclic rings, by reacting 8-hydroxyquinoline with different electrophiles.
These derivatization strategies allow for a systematic investigation of how changes in the molecular structure affect the biological activity of the compound, providing valuable insights for the design of more potent and selective analogs.
Coordination Chemistry of N Methyl 2 Quinolin 8 Yl Oxy Acetamide and Analogues
Ligand Properties and Donor Atom Identification
Amide-type open-chain ligands derived from 8-hydroxyquinoline (B1678124) are recognized for their excellent coordination ability and high selectivity towards metal ions. The fundamental structure of N-Methyl-2-[(quinolin-8-yl)oxy]acetamide features two key potential donor sites that dictate its coordination behavior.
Quinoline (B57606) Nitrogen Coordination
The nitrogen atom within the quinoline ring system is a primary site for coordination to metal ions. The lone pair of electrons on the quinoline nitrogen is readily available for donation to a metal center, forming a stable coordinate bond. This mode of coordination is a well-established characteristic of 8-hydroxyquinoline and its derivatives in coordination chemistry.
Acetamide (B32628) Oxygen Coordination
The second crucial donor site is the carbonyl oxygen of the acetamide group. The polarization of the C=O bond results in a partial negative charge on the oxygen atom, making it an effective Lewis base for coordinating with metal cations.
Mixed Donor Coordination Modes
The simultaneous involvement of both the quinoline nitrogen and the acetamide oxygen in coordination to a single metal center is the most common binding mode for ligands of this type. This results in the formation of a stable five-membered chelate ring, a favored arrangement in coordination chemistry. This bidentate N,O-coordination has been observed in the crystal structure of related metal complexes. For instance, in a copper(II) complex with the analogous ligand N-benzyl-2-(quinolin-8-yloxy)acetamide, the ligand acts as a bidentate donor, coordinating through the quinoline nitrogen and the acetamide oxygen. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.
Transition Metal Complexes (e.g., Copper(II), Zinc(II) complexes)
While specific studies on the copper(II) and zinc(II) complexes of this compound are not extensively documented in the available literature, the behavior of analogous ligands provides a strong predictive framework.
The copper(II) complex, Bis[N-benzyl-2-(quinolin-8-yloxy)acetamide]dichloridocopper(II), has been synthesized and structurally characterized. researchgate.net In this complex, the copper atom is in a distorted octahedral geometry, with the two bidentate ligands coordinating through their quinoline nitrogen and acetamide oxygen atoms. This demonstrates the capability of this ligand family to form stable complexes with transition metals. It is anticipated that this compound would form similar complexes with copper(II) and zinc(II), likely with a 2:1 ligand-to-metal stoichiometry.
Table 1: Crystallographic Data for an Analogous Copper(II) Complex
| Parameter | Bis[N-benzyl-2-(quinolin-8-yloxy)acetamide]dichloridocopper(II) |
| Formula | C36H32Cl2CuN4O4 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 10.123(2) |
| b (Å) | 17.934(4) |
| c (Å) | 10.283(2) |
| β (°) | 113.45(3) |
| V (ų) | 1712.9(6) |
| Z | 2 |
| Data based on an analogous compound. |
Lanthanide Complexes and their Luminescent Properties
The luminescent properties of lanthanide complexes with amide-type ligands have garnered considerable attention. nih.gov The organic ligand can act as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength.
Studies on the lanthanide complexes of the analogue, N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide, have demonstrated the formation of complexes with various lanthanide nitrates (e.g., Eu(NO₃)₃, Tb(NO₃)₃). nih.gov The results of these studies indicate that the triplet state energy level of the ligand is well-matched to efficiently sensitize the luminescence of certain lanthanide ions, particularly europium(III). The fluorescence intensity of the Eu(III) complex was found to be stronger in solution (tetrahydrofuran, acetone, and acetonitrile) compared to the solid state, which may be attributed to solvent effects and changes in the coordination sphere of the europium ion in solution. nih.gov
It is highly probable that this compound would also form luminescent complexes with lanthanide ions, acting as an effective antenna ligand for sensitizing their emission.
Structural Analysis of Coordination Compounds
The structural analysis of coordination compounds formed with ligands analogous to this compound reveals intricate details about their geometry, stereochemistry, and the non-covalent interactions that stabilize the crystal lattice. A prime example for this analysis is the zinc complex of a closely related ligand, N-phenyl-2-(quinolin-8-yloxy)acetamide, specifically Aqua[N-phenyl-2-(quinolin-8-yloxy)acetamide]dinitratozinc(II).
In the complex Aqua[N-phenyl-2-(quinolin-8-yloxy)acetamide]dinitratozinc(II), the central zinc atom is six-coordinate, resulting in a distorted octahedral geometry. The coordination sphere of the zinc ion is comprised of a tridentate organic ligand, a water molecule, and two monodentate nitrate (B79036) ions. The organic ligand, N-phenyl-2-(quinolin-8-yloxy)acetamide, coordinates to the zinc atom through the nitrogen atom of the quinoline ring, the ether oxygen atom, and the carbonyl oxygen atom of the acetamide group. This mode of coordination is a common feature for ligands derived from 8-hydroxyquinoline.
Table 1: Coordination Details of Aqua[N-phenyl-2-(quinolin-8-yloxy)acetamide]dinitratozinc(II)
| Central Metal Ion | Coordination Number | Geometry | Ligand Donor Atoms |
| Zinc (II) | 6 | Distorted Octahedral | N (quinoline), O (ether), O (carbonyl), O (water), 2 x O (nitrate) |
The crystal packing of metal complexes involving quinolin-8-yloxy acetamide analogues is significantly influenced by various intermolecular interactions, primarily hydrogen bonding. In the case of Aqua[N-phenyl-2-(quinolin-8-yloxy)acetamide]dinitratozinc(II), the coordinated water molecule plays a pivotal role in the formation of a three-dimensional supramolecular network.
O—H···O hydrogen bonds are observed between the coordinated water molecule and the oxygen atoms of the nitrate ions of neighboring complex units. Additionally, N—H···O hydrogen bonds can be formed between the amide proton of the ligand and the nitrate oxygen atoms. These hydrogen bonds create a robust network that stabilizes the crystal structure.
Table 2: Intermolecular Interactions in Analogous Metal Complexes
| Interaction Type | Donor | Acceptor |
| Hydrogen Bonding | Coordinated Water (O-H) | Nitrate Ion (O) |
| Hydrogen Bonding | Amide (N-H) | Nitrate Ion (O) |
| Hydrogen Bonding | Water of Hydration (O-H) | Acetamide (N, O) |
Potential Applications in Metal Ion Extraction and Separation
The this compound ligand contains the key structural features of 8-hydroxyquinoline, namely the quinoline nitrogen and the ether oxygen, which are capable of forming a stable five-membered chelate ring with a metal ion. The presence of the acetamide group can further influence the lipophilicity and solubility of the ligand and its metal complexes, which are critical parameters in liquid-liquid extraction systems.
The selectivity of extraction for different metal ions can be tuned by modifying the substituents on the 8-hydroxyquinoline core and by controlling the pH of the aqueous phase. The N-methylacetamide side chain in the target compound could potentially enhance its selectivity towards certain metal ions compared to the parent 8-hydroxyquinoline.
The general process of metal ion extraction using a chelating agent like this compound would involve the following steps:
Complexation: The ligand, dissolved in an organic solvent, is brought into contact with an aqueous solution containing the metal ions. The ligand selectively forms a neutral chelate with the target metal ion at the interface of the two immiscible liquids.
Extraction: The neutral metal-ligand complex, being more soluble in the organic phase, is extracted from the aqueous phase.
Stripping: The metal ion is then recovered from the organic phase by treating it with an acidic aqueous solution, which protonates the ligand and releases the metal ion back into the aqueous phase.
Given the proven efficacy of 8-hydroxyquinoline derivatives in metal extraction, it is highly probable that this compound and its analogues could serve as valuable extractants for various metal ions, with potential applications in hydrometallurgy, waste-water treatment, and analytical chemistry. Further research is warranted to explore and quantify the extraction efficiency and selectivity of this specific compound for different metal ions.
Advanced Materials Science Applications
Design of New Materials with Specific Electronic or Optical Properties
The design of new materials hinges on understanding the intrinsic properties of their molecular building blocks. For N-Methyl-2-[(quinolin-8-yl)oxy]acetamide, such data is not currently available. Research on analogous compounds, such as N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide, has shown that amide-type ligands are of great interest due to their excellent coordination ability with metal ions, which is a crucial factor in designing materials with tailored electronic and optical characteristics. The electronic properties of quinoline (B57606) derivatives can be influenced by substituents, and the acetamide (B32628) group in the target compound could play a significant role in modulating these properties upon complexation with metal ions. However, without empirical data, the specific impact on properties like band gap, conductivity, and non-linear optical behavior for materials incorporating this compound is unknown.
Luminescent Properties of Derived Complexes
Lanthanide complexes are renowned for their unique luminescent properties, which are critical for applications in lighting, displays, and biomedical imaging. The efficiency of these complexes often relies on the "antenna effect," where an organic ligand absorbs light and efficiently transfers the energy to the central lanthanide ion, which then emits light.
Studies on the closely related ligand, N-methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide, have demonstrated that it can form complexes with lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺), which are known for their red and green light emission, respectively. In one study, the triplet state energy of the phenyl-containing ligand was found to better match the resonance level of Eu(III) than Tb(III), leading to more intense fluorescence for the Europium complex. nih.gov The fluorescence intensity of such complexes can also be influenced by the solvent environment. nih.gov
While these findings provide a framework for what might be possible, it is crucial to note that the absence of the phenyl group in this compound would alter the electronic structure and steric environment of the ligand. This change would, in turn, affect its triplet energy level and its ability to sensitize lanthanide ion luminescence. Specific research is required to determine the emission spectra, quantum yields, and lifetimes of complexes derived from this compound.
Potential in Sensor Technologies
Coordination polymers and complexes exhibiting fluorescence are at the forefront of chemical sensor development. Their ability to signal the presence of specific ions or molecules through changes in their light emission (quenching or enhancement) makes them highly effective. Coordination polymers based on metal ions like Zn(II) and Cd(II) have been successfully employed as fluorescent sensors for detecting various pollutants.
The this compound molecule possesses coordination sites (the quinoline nitrogen, the ether oxygen, and the carbonyl oxygen of the acetamide group) that could bind to metal centers, forming coordination polymers. Furthermore, the quinoline moiety provides a fluorescent signaling unit. In theory, the interaction of a target analyte with either the metal center or the ligand itself could perturb the fluorescence of the resulting material, forming the basis of a sensor. However, no studies have been published that synthesize or test materials based on this compound for sensing applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methyl-2-[(quinolin-8-yl)oxy]acetamide, and what key reaction parameters influence yield?
- Methodological Answer : A common approach involves condensation reactions between 2-chloro-N-methylacetamide derivatives and quinolin-8-ol. For example, hydrazide intermediates (e.g., 2-(quinolin-8-yloxy)acetohydrazide) are synthesized by refluxing 2-chloroacetamide precursors with quinolin-8-ol in ethanol, followed by purification via column chromatography (CH₂Cl₂/MeOH 97:3) . Key parameters include solvent choice (ethanol for solubility), reaction time (18–20 hours), and acid catalysis (glacial acetic acid) to accelerate nucleophilic substitution. Yield optimization requires strict control of stoichiometry and exclusion of moisture .
Q. How is the crystal structure of this compound derivatives determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, orthorhombic crystals (space group P2₁2₁2₁) of a related compound, N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate, were analyzed using a Bruker SMART CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Data refinement via SHELXL-2018/3 achieved R = 0.039 and wR = 0.101, with hydrogen-bonding interactions critical for stabilizing the lattice .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification. Key precautions include:
- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Immediate consultation with a physician if inhaled or ingested, with SDS provided to medical personnel .
- Work in a fume hood to minimize inhalation risks, as acetamide derivatives may release toxic fumes under heating .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic or spectroscopic data for quinolin-8-yloxy acetamide derivatives?
- Methodological Answer : Contradictions in data (e.g., bond angles, dihedral angles) arise from polymorphism or experimental conditions. Cross-validation using complementary techniques is critical:
- SC-XRD vs. NMR : Compare hydrogen-bonding patterns (e.g., O–H⋯N interactions in XRD ) with proton coupling in NMR.
- Thermogravimetric Analysis (TGA) : Confirm hydration states (e.g., monohydrate vs. anhydrous forms) that affect crystallographic parameters .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks to rule out impurities .
Q. What methodologies elucidate the photophysical properties of quinolin-8-yloxy acetamide derivatives in sensor design?
- Methodological Answer : Fluorescent sensors like N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL) are evaluated via:
- Fluorescence Titration : Track emission intensity changes (e.g., Cd²⁺ induces a 15-fold enhancement at λem = 480 nm in ethanol).
- Mechanistic Studies : Differentiate sensing pathways (e.g., photoinduced electron transfer for Cd²⁺ vs. internal charge transfer for Zn²⁺) using time-resolved spectroscopy .
- X-ray Crystallography of Complexes : Confirm 1:1 metal-ligand stoichiometry and coordination geometry .
Q. How do this compound derivatives function in metal complexes for anticancer activity?
- Methodological Answer : Copper(II) pincer complexes (e.g., with morpholino or dialkylamino substituents) are synthesized and tested via:
- Cytotoxicity Assays : Evaluate IC50 values against lung cancer cell lines (e.g., A549) using MTT assays.
- Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane depolarization via flow cytometry .
- DNA Binding Studies : Use UV-vis spectroscopy and gel electrophoresis to assess intercalation or groove-binding modes .
Q. What strategies optimize multi-step synthesis of tetrazole-containing quinolin-8-yloxy acetamide derivatives?
- Methodological Answer : A 5-step protocol includes:
- Nucleophilic Substitution : React ethyl 2-((5-(1-aryl-tetrazol-5-yl)quinolin-8-yl)oxy)acetate with NaN₃ in DMF.
- Hydrolysis and Azide Formation : Convert esters to acids (H₂SO₄/EtOH), then to acyl azides (DPPA, DIPEA).
- Safety Note : Handle azides with extreme caution due to explosion risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
